Chloryl fluoride

Overview

Description

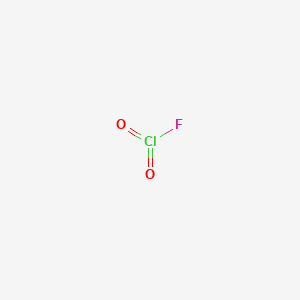

Chloryl fluoride (ClO₂F) is an inorganic chlorine oxyfluoride with the chemical formula ClO₂F. It was first synthesized in 1942 by Schmitz and Schumacher through the fluorination of chlorates . A more practical preparation involves reacting sodium chlorate (NaClO₃) with chlorine trifluoride (ClF₃), followed by vacuum distillation to isolate ClO₂F from byproducts .

Preparation Methods

Chloryl fluoride was first reported by Schmitz and Schumacher in 1942, who prepared it by the fluorination of chlorine dioxide . The compound can be more conveniently prepared by reacting sodium chlorate with chlorine trifluoride . The reaction is as follows:

[ 6 \text{NaClO}_3 + 4 \text{ClF}_3 \rightarrow 6 \text{ClO}_2\text{F} + 2 \text{Cl}_2 + 3 \text{O}_2 + 6 \text{NaF} ]

The product is then purified by vacuum fractionation, selectively condensing this compound separately from other products .

Chemical Reactions Analysis

Oxidation Reactions

Chloryl fluoride acts as a potent oxidizing agent due to the electrophilic chlorine center. Notable reactions include:

-

Reaction with metals : Reacts violently with metals like aluminum or iron, stripping protective fluoride coatings and forming metal fluorides, chlorine oxides, and oxygen .

-

Decomposition : At elevated temperatures, it decomposes exothermically:

This releases chlorine and oxygen gases, contributing to its explosive reactivity .

Table 1: Oxidation Reactions of ClO₂F

| Substrate | Products | Conditions | Citation |

|---|---|---|---|

| Metals (e.g., Al) | Metal fluorides, Cl₂, O₂ | Room temperature | |

| Organic compounds | CO₂, HF, Cl⁻ | Hydrolysis or pyrolysis |

Hydrolysis and Aqueous Reactivity

ClO₂F undergoes rapid hydrolysis in water, producing chloric acid (HClO₃) and hydrofluoric acid (HF):

This reaction is highly exothermic and proceeds even at low temperatures, limiting its storage in aqueous environments .

Key Findings:

-

Hydrolysis kinetics are pH-dependent, accelerating under basic conditions due to nucleophilic attack by OH⁻ .

-

In humid air, ClO₂F forms corrosive mists of HF and HClO₃, posing handling hazards .

Complexation and Salt Formation

Despite its covalent nature, ClO₂F participates in complexation reactions:

-

With Lewis acids : Forms adducts with BF₃ or PF₅, though these are molecular rather than ionic .

-

Chloryl salts : Reacts with strong oxidizers like RuF₆ to form ionic compounds (e.g., [ClO₂][RuF₆]) .

Table 2: Complexation Reactions

| Reagent | Product | Structure | Citation |

|---|---|---|---|

| RuF₆ | [ClO₂][RuF₆] | Ionic lattice | |

| SbF₅ | ClO₂F·SbF₅ | Molecular adduct |

Comparative Reactivity with Halogen Analogues

ClO₂F exhibits distinct reactivity compared to bromine and iodine analogues:

| Property | ClO₂F | BrO₂F | IO₂F |

|---|---|---|---|

| Structure | Pyramidal (Cₛ) | Pyramidal (Cₛ) | Polymeric chains |

| Thermal Stability | Decomposes at 100°C | Stable to 150°C | Stable to 200°C |

| Hydrolysis Rate | Rapid | Moderate | Slow |

| Oxidizing Strength | Strong | Moderate | Weak |

Data from highlight the inverse relationship between halogen electronegativity and stability of the oxyfluoride.

Scientific Research Applications

Chemical Synthesis

Reagent in Synthesis

Chloryl fluoride is primarily utilized as a reagent in the synthesis of fluorine-containing compounds. Its ability to act as a source of chlorine and fluorine makes it valuable for creating complex molecules in organic chemistry. For instance, it can facilitate the formation of metal fluorides, particularly those involving highly reactive metals.

Mechanism of Action

The compound exhibits oxidizing properties due to the presence of the chlorine dioxide moiety. This allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The general reaction mechanism involves the transfer of oxygen atoms to other molecules, which can disrupt enzymatic functions and lead to significant biochemical effects.

Biological Applications

Biological Assays

In biological research, this compound's oxidizing capabilities are harnessed for specific assays. It can serve as an oxidant in biochemical experiments, aiding in the study of oxidative stress and its implications in cellular processes.

Potential Medical Uses

Research is ongoing into the use of this compound in pharmaceuticals. Its properties may allow for the development of new drugs targeting oxidative pathways or serving as intermediates in drug synthesis.

Industrial Applications

Production of Industrial Chemicals

this compound plays a role in the manufacturing of various industrial chemicals. Its reactivity enables it to be used in producing fluorinated compounds that are essential in different industrial processes .

Material Science

Bioactive Glasses

Recent studies have investigated the incorporation of this compound into bioactive glasses. These materials exhibit unique mechanical and biological properties beneficial for medical applications such as bone regeneration. The presence of fluoride ions enhances the bioactivity and degradation rates of these glasses, making them suitable for orthopedic implants .

Case Study 1: Synthesis of Metal Fluorides

A study demonstrated the effectiveness of this compound in synthesizing metal fluorides from metal oxides. The reaction conditions were optimized to yield high-purity products with minimal by-products. This showcases its utility in producing specialized materials for electronic applications.

Case Study 2: Bioactive Glass Development

Research on mixed fluoride and chloride bioactive glasses highlighted how this compound can influence glass structure and properties. The incorporation of this compound was found to improve mechanical strength while maintaining favorable degradation rates, making it a promising candidate for future biomedical applications .

Mechanism of Action

The mechanism by which chloryl fluoride exerts its effects involves the interaction of the chlorine dioxide moiety with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This process can disrupt the function of certain enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Physical and Chemical Properties

- Chemical Formula : ClO₂F

- Molar Mass : 86.45 g/mol

- Melting Point : –115°C

- Boiling Point : –6°C

- Density : 3.534 g/L (gas at 25°C)

- Structure : Pyramidal geometry predicted by VSEPR theory, with chlorine in the +5 oxidation state .

ClO₂F is a colorless gas at standard conditions and acts as a strong oxidizing and fluorinating agent. Its reactivity is attributed to the high electronegativity of fluorine and the instability of the Cl–O bonds .

Chloryl fluoride belongs to the family of halogen oxyfluorides, which exhibit diverse structural and reactive properties. Below is a detailed comparison with key analogues:

Structural and Physical Properties

Key Observations :

- Structural Trends : ClO₂F and BrO₂F adopt pyramidal geometries, while IO₂F polymerizes due to iodine’s larger atomic radius and lower electronegativity .

- Oxidation States : ClO₂F (+5) is less oxidized than perthis compound (ClO₃F, +6), which has a tetrahedral structure .

Reactivity and Stability

Key Observations :

- Stability : Perthis compound (ClO₃F) is the most thermally stable chlorine oxyfluoride, decomposing only above 400°C . In contrast, ClO₂F is prone to decomposition at lower temperatures .

- Reactivity : ClF₃ is significantly more reactive than ClO₂F, reacting violently with water and organic materials .

Oxidation States and Bond Energies

- ClO₂F : The Cl–O bond energy is approximately 57 kcal/mol, while the F–Cl bond energy is 60 kcal/mol .

- ClO₃F : Higher bond dissociation energy due to the tetrahedral structure and stronger Cl–O bonds .

- ClF₃ : The Cl–F bonds (60 kcal/mol) are weaker than those in ClO₂F, contributing to its explosive reactivity .

Biological Activity

Chloryl fluoride (ClO₂F) is a chemical compound that has garnered interest due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and implications for health and environmental safety.

This compound is a fluorinated compound that can act as both an oxidizing agent and a source of reactive fluoride ions. The presence of chlorine and oxygen in its structure allows it to engage in various biochemical interactions. Its reactivity is primarily attributed to the electrophilic nature of the chlorine atom, which can form complexes with biological macromolecules, potentially disrupting normal cellular functions.

Mechanisms of Biological Activity

- Enzymatic Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, studies have indicated that fluoride ions can replace essential ligands in enzyme active sites, leading to reduced enzymatic activity. This mechanism is particularly evident in enzymes like laccase, where fluoride competes with oxygen for binding sites, thereby impairing the enzyme's function .

- Oxidative Stress Induction : The compound may induce oxidative stress by generating reactive oxygen species (ROS) upon interaction with cellular components. This oxidative stress can lead to cellular damage, apoptosis, or necrosis depending on the concentration and exposure duration .

- Hormonal Disruption : There is evidence suggesting that this compound may disrupt hormonal signaling pathways. Fluoride exposure has been linked to alterations in thyroid hormone levels, which can have widespread effects on metabolism and growth .

Toxicity Profile

The toxicity of this compound is a critical aspect of its biological activity. Acute toxicity studies reveal that high doses can lead to severe health effects, including respiratory failure and gastrointestinal disturbances. The lethal dose range has been reported between 40-80 mg/kg body weight in humans . Chronic exposure may result in neurotoxic effects and cognitive impairments, as evidenced by epidemiological studies linking fluoride exposure to lower IQ levels in children .

Case Studies

- Animal Studies : Research involving animal models has demonstrated significant physiological changes following this compound exposure. In one study, rats exposed to high concentrations exhibited marked decreases in serum magnesium levels due to impaired magnesium transport across cell membranes . This disruption can lead to further complications such as cardiac arrhythmias and neurological deficits.

- Epidemiological Evidence : A review of multiple studies indicated a correlation between fluoride exposure from various sources (including this compound) and cognitive decline in children. The findings suggest that even low-level chronic exposure could have detrimental effects on brain development .

Data Tables

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Chloryl fluoride (ClO₂F), and how can experimental reproducibility be ensured?

- Methodology : The most common synthesis involves reacting sodium chlorate (NaClO₃) with chlorine trifluoride (ClF₃) under controlled conditions. Post-reaction, vacuum distillation is employed to purify ClO₂F from byproducts like ClO₃F or unreacted precursors .

- Reproducibility Tips : Document reaction parameters (temperature: 20–25°C, pressure: <1 atm), stoichiometric ratios (e.g., 1:1 molar ratio of NaClO₃ to ClF₃), and distillation conditions (vacuum pressure: <10⁻³ bar). Include purity validation via gas chromatography-mass spectrometry (GC-MS) .

Q. How can the molecular structure of ClO₂F be experimentally validated?

- Methodology : Use vibrational spectroscopy (IR/Raman) to confirm the pyramidal geometry predicted by VSEPR theory. Compare experimental bond angles (Cl-O: ~117°, O-Cl-F: ~105°) with computational models (e.g., DFT). X-ray diffraction (XRD) of crystalline derivatives (e.g., ClO₂F adducts) can provide direct structural evidence .

- Data Interpretation : Cross-reference spectral peaks with literature values (e.g., IR absorption at 950 cm⁻¹ for Cl-O stretching) .

Q. What analytical techniques are recommended for detecting ClO₂F in reaction mixtures?

- Methodology : Employ gas chromatography (GC) with electron capture detection (ECD) for high sensitivity. For real-time monitoring, use Fourier-transform infrared spectroscopy (FTIR) to track characteristic Cl-O-F vibrational modes .

- Validation : Calibrate instruments with certified ClO₂F standards and validate against known byproducts (e.g., ClO₃F) .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, reactor material) influence the stability and reactivity of ClO₂F?

- Contradiction Analysis : While ClO₂F is stable below 400°C , some studies report decomposition at lower temperatures (250–300°C) in nickel reactors. This discrepancy may arise from catalytic effects of reactor surfaces.

- Experimental Design : Conduct controlled thermal degradation studies in inert (e.g., quartz) vs. reactive (e.g., nickel) reactors. Monitor decomposition products (e.g., ClF₃, O₂) via mass spectrometry and quantify activation energies using Arrhenius plots .

Q. What mechanisms explain ClO₂F’s dual role as a fluorinating and oxidizing agent in organic reactions?

- Mechanistic Probes : Use isotopic labeling (¹⁸O/¹⁹F) to track oxygen vs. fluorine transfer in reactions with alkenes or aromatics. For example, ClO₂F may fluorinate via electrophilic attack (F⁺ transfer) while oxidizing via oxygen radical pathways .

- Computational Modeling : Perform density functional theory (DFT) calculations to compare transition states for fluorination (e.g., C-F bond formation) vs. oxidation (e.g., epoxidation) .

Q. How can computational chemistry resolve contradictions in ClO₂F’s electronic structure?

- Data Reconciliation : Some studies suggest a hypervalent Cl center (+5 oxidation state), while others propose resonance stabilization with partial charges.

- Methodology : Conduct natural bond orbital (NBO) analysis and electron localization function (ELF) studies to map electron distribution. Compare with experimental X-ray photoelectron spectroscopy (XPS) data .

Q. Methodological Best Practices

- Experimental Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: Provide detailed synthesis protocols, including equipment specifications (e.g., vacuum distillation apparatus) and raw data (e.g., GC-MS chromatograms) in supplementary materials .

- Data Contradiction Management : Use multi-technique validation (e.g., XRD + spectroscopy) and transparent reporting of outliers .

- Computational Reproducibility : Archive input files (e.g., Gaussian .gjf) and benchmark against experimental data in public repositories .

Properties

InChI |

InChI=1S/ClFO2/c2-1(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRLYFHVJLYEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=Cl(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2F, ClFO2 | |

| Record name | Chloryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159769 | |

| Record name | Chloryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-83-7 | |

| Record name | Chloryl fluoride ((ClO2)F) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.